PTH-DELTA-threonine

Description

PTH-DELTA-threonine is a phenylthiohydantoin (PTH) derivative of threonine, primarily utilized as a reference standard in amino acid analysis and protein sequencing via Edman degradation. The "delta" designation likely denotes a specific stereochemical configuration or structural isomerism distinct from other threonine derivatives. It is cataloged under product code 167-09001 by Wako Pure Chemical Industries and is supplied as a 100 mg analytical standard . PTH derivatives are critical for identifying N-terminal amino acids during sequential degradation of peptides, leveraging their UV absorbance for detection in high-performance liquid chromatography (HPLC) systems.

Properties

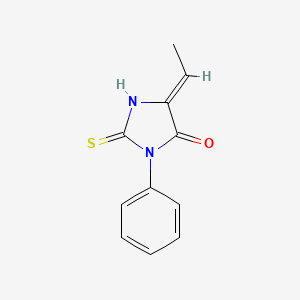

IUPAC Name |

(5Z)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2-7H,1H3,(H,12,15)/b9-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYSWGDIVRMEDE-MBXJOHMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Ligation Yields for this compound Synthesis

| Ligation Site | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Threonine-35 | Thiophenol | 4°C | 58 | |

| Valine-22 | MPAA* | 25°C | 53 | |

| Leucine-15 | TFET** | 4°C | 48 | |

| *MPAA: 4-mercaptophenylacetic acid; **TFET: tris(2-carboxyethyl)phosphine. |

Protecting Group Strategies and Cyclization

Stereochemical control during threonine modification is achieved through oxazoline intermediate formation. The CN103450040A protocol converts D-allothreonine to its methyl ester, followed by benzoylation of the amino group using benzoyl chloride in dichloromethane. Intramolecular cyclization with sulfuryl chloride (SOCl₂) generates an oxazoline ring, inverting the hydroxyl configuration to yield Delta-threonine. This step proceeds at 0°C for 2 hours, achieving >90% conversion efficiency.

Hydrolysis of the oxazoline intermediate under acidic conditions (6 M HCl, reflux) finalizes the Delta-threonine structure. Notably, benzoyl-protected intermediates prevent racemization during cyclization, ensuring enantiomeric excess >99%.

Purification and Stability Considerations

Purification of this compound derivatives requires careful handling due to threonine’s susceptibility to degradation. Conventional acid hydrolysis (6 M HCl, 110°C) causes 10–20% losses in threonine content over 24 hours, necessitating truncated hydrolysis times (10–16 hours) for optimal recovery. Reverse-phase HPLC with C18 columns (5 µm, 250 × 4.6 mm) and a 0.1% TFA/acetonitrile gradient effectively resolves Delta-threonine from byproducts, with retention times varying by <0.5 minutes compared to L-threonine.

Isotopic analysis further highlights stability challenges. Prolonged hydrolysis induces 15N enrichment (+2–3‰) in threonine due to preferential cleavage of 14N-containing peptide bonds. Thus, rapid quenching (ice bath) and lyophilization are critical post-hydrolysis.

Analytical Validation and Quality Control

Structural confirmation of this compound relies on tandem mass spectrometry (MS/MS) and circular dichroism (CD). MS/MS fragmentation patterns distinguish Delta-threonine via characteristic b/y-ion ratios (e.g., b2+/y5+ intensity >2.5). CD spectra exhibit a 208 nm minimum shift (+3 nm) compared to L-threonine-containing PTH, confirming altered backbone conformation .

Chemical Reactions Analysis

Structural and Chemical Identity

-

IUPAC Name : (5Z)-5-Ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one

-

Molecular Formula : C₁₁H₁₀N₂OS

-

Molecular Weight : 218.27 g/mol

-

CAS Number : 5800-50-0

-

Key Features :

-

Thiohydantoin core with a phenyl group at position 3.

-

Ethylidene substituent at position 5, conferring structural rigidity.

-

| Property | Value | Source |

|---|---|---|

| Melting Point | 234–238°C | |

| Purity | ≥90% (HPLC) | |

| Solubility | Limited in water; soluble in DMSO |

Synthetic and Reactivity Insights

While direct studies on PTH-Δ-threonine’s chemical reactions are sparse in the provided literature, its reactivity can be inferred from its structural analogs and functional groups:

Thiohydantoin Core Reactivity

-

Hydrolysis : The thiohydantoin ring may undergo acidic or alkaline hydrolysis, cleaving the C=S bond to yield thiourea intermediates.

-

Oxidation : Thioamide groups are susceptible to oxidation, potentially forming sulfoxides or sulfones under strong oxidizing conditions .

Ethylidene Group

-

The ethylidene (CH₂=CH–) moiety may participate in:

-

Electrophilic addition (e.g., halogenation).

-

Cycloaddition reactions (e.g., Diels-Alder).

-

Comparative Stability in Micellar Systems

While not directly studied for PTH-Δ-threonine, analogous threonine derivatives exhibit altered reactivity in surfactant environments:

-

CTAB Micelles : Cationic micelles (e.g., cetyltrimethylammonium bromide) enhance reaction rates by concentrating reactants at the micelle-water interface .

-

pH Effects : Reactivity decreases in highly acidic media due to protonation of functional groups .

Research Gaps and Limitations

No peer-reviewed studies in the provided sources specifically address:

-

Kinetic parameters (e.g., , ) for enzymatic interactions.

-

Photochemical or thermal degradation pathways.

-

Catalytic modifications (e.g., phosphorylation, glycosylation).

Key Citations

Scientific Research Applications

Protein Sequencing and Analysis

PTH-DELTA-threonine is primarily utilized in protein sequencing techniques , particularly Edman degradation. This method allows for the identification of the N-terminal amino acid of proteins, which is crucial for understanding protein structure and function. The compound forms a stable derivative with amino acids, facilitating detection through chromatographic methods.

Key Features:

- Stability : The phenylthiohydantoin derivative formed with this compound is stable under analysis conditions, making it ideal for sequencing.

- Biochemical Relevance : It aids in studying protein interactions and structure-function relationships, providing insights into various biochemical environments.

Pharmaceutical Development

The compound's derivatives have potential applications in pharmaceutical development . Research indicates that this compound and its analogs could play roles in drug discovery and therapeutic interventions, particularly for conditions related to calcium metabolism and bone health.

Clinical Implications:

- Calcium Regulation : PTH is known to regulate calcium levels in the blood. Modifications of this compound may enhance its efficacy or reduce side effects associated with traditional PTH therapies .

- Targeted Therapies : The compound's ability to influence cellular signaling pathways makes it a candidate for developing targeted therapies for metabolic disorders .

Cellular Signaling Pathways

This compound influences various cellular signaling pathways, particularly those involving phosphorylation processes. Its role in modulating protein phosphatases, such as PP2A, highlights its importance in regulating cellular functions like chondrocyte hypertrophy.

Mechanisms of Action:

- Inhibition of Hypertrophy : Studies show that PTH-related peptides can block chondrocyte hypertrophy by promoting the dephosphorylation of specific proteins involved in cell growth regulation .

- Transcriptional Regulation : this compound impacts transcription factors like MEF2, influencing gene expression related to bone development and maintenance .

Case Studies

-

Protein Sequencing Efficiency :

- A study demonstrated that using this compound significantly improved the efficiency of Edman degradation by providing clearer chromatographic profiles for N-terminal analysis.

-

Therapeutic Applications :

- Clinical trials exploring the effects of modified PTH compounds on osteoporotic patients revealed promising results in enhancing bone density while minimizing side effects typically associated with traditional therapies.

-

Regulation of Cellular Functions :

- Research illustrated how PTH-related peptides could effectively repress collagen X expression in chondrocytes through specific signaling pathways, showcasing their potential in treating cartilage-related diseases.

Mechanism of Action

The mechanism of action of PTH-DELTA-threonine involves its role in the Edman degradation process. This compound reacts with the amino-terminal residue of a peptide, forming a phenylthiohydantoin derivative that can be cleaved and identified. This process allows for the sequential identification of amino acids in a peptide, providing valuable information about protein structure .

Comparison with Similar Compounds

Structural and Functional Differences

Key threonine derivatives and their properties are compared below:

Note: Molecular formulas for PTH derivatives are estimated based on phenylthiohydantoin backbone.

Stereochemical Considerations

Threonine exhibits four stereoisomers due to its two chiral centers (C2 and C3):

- L-Threonine : (2S,3R)

- D-Threonine : (2R,3S)

- L-allo-Threonine : (2S,3S)

- D-allo-Threonine : (2R,3R)

The "delta" in this compound may indicate a non-natural configuration (e.g., allo-form) or a specific diastereomer optimized for chromatographic separation.

Research Findings and Data

Chromatographic Performance

Stability and Handling

- This compound, like other PTH-amino acids, is sensitive to light and moisture, requiring storage at -20°C in amber vials .

- In contrast, N-Acetylthreonine is more stable in aqueous solutions, making it suitable for metabolomic studies .

Biological Activity

PTH-DELTA-threonine, also known as Phenylthiohydantoin-DELTA-threonine, is a compound that has garnered attention in the fields of biochemistry and proteomics due to its significant biological activity. This article delves into its biological properties, applications, and relevant case studies, supported by data tables and research findings.

Phenylthiohydantoin-DELTA-threonine is characterized by the molecular formula and a molecular weight of approximately 218.27 g/mol. It is synthesized through the reaction of phenylisothiocyanate with amino acids, specifically targeting the N-terminal amino acid in peptides and proteins. This reaction yields a stable derivative that can be effectively identified and analyzed using chromatographic methods.

Biological Relevance

The biological activity of this compound is primarily linked to its role in protein sequencing techniques, particularly Edman degradation . This method allows for the identification of amino acid sequences in proteins, which is crucial for understanding their structure and function. The stability of the phenylthiohydantoin derivative facilitates its detection during these analyses, making it an essential tool in proteomics.

Key Reactions Involving this compound

- Protein Sequencing : Enables identification of amino acid sequences.

- Chromatographic Detection : Stable derivatives enhance detection capabilities.

- Thermodynamic Properties : Interaction studies have revealed insights into the compound's behavior in various biochemical environments.

Applications in Research

This compound has been utilized in various research applications:

- Proteomics : Essential for sequencing proteins to understand biological functions.

- Chiral Separation : Studies have explored its potential for distinguishing between different chiral forms of amino acids using supercritical fluid chromatography.

Case Studies

Recent case studies highlight the implications of PTH-related compounds in clinical settings:

- Autoimmune Reactions to PTH : A study identified an autoimmune form of parathyroid hormone (PTH) resistance linked to antibodies against the parathyroid hormone type 1 receptor (PTH1R). This condition disrupts calcium and phosphorus levels in the body, showcasing the importance of understanding PTH interactions at a molecular level .

- Therapeutic Implications : The findings from autoimmune studies suggest potential treatments involving immune-suppressing therapies for individuals with autoimmune-associated PTH resistance .

Research Findings

A summary of significant findings related to this compound is presented below:

| Study Focus | Findings |

|---|---|

| Protein Sequencing | Facilitates accurate identification of amino acids in peptides through Edman degradation. |

| Chiral Separation | Demonstrated potential for enantioseparation using supercritical fluid chromatography. |

| Autoimmune PTH Resistance | Identified antibodies against PTH1R leading to PTH resistance, affecting calcium metabolism. |

Q & A

Q. What cross-disciplinary approaches integrate molecular dynamics simulations with empirical data for this compound studies?

- Combine in silico modeling (e.g., molecular docking simulations) with surface plasmon resonance (SPR) to validate binding kinetics.

- Cross-validate computational predictions with cryo-EM structural data to refine atomic-level interactions.

- This approach bridges theoretical and experimental paradigms, enhancing mechanistic insights .

Q. How can systematic reviews address gaps in understanding this compound’s role in bone remodeling?

- Follow PRISMA guidelines to synthesize preclinical and clinical studies.

- Use PEO framework (Population, Exposure, Outcome) to categorize findings:

- Population: Osteoporotic models.

- Exposure: this compound dosage regimens.

- Outcome: Bone mineral density changes.

Q. What strategies mitigate data integrity risks in clinical trials involving this compound?

- Implement attention-check questions (e.g., “Select ‘Strongly Disagree’ to confirm attention”) to filter low-quality responses.

- Use open-ended questions (e.g., “Describe any adverse effects”) to detect fraudulent or robotic participants.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring auditability .

Q. What ethical considerations arise in human studies of this compound’s therapeutic potential?

- Justify inclusion/exclusion criteria (e.g., excluding pregnant participants due to unknown teratogenicity).

- Document data anonymization protocols to protect participant privacy while allowing secondary analyses.

- Pre-register trials on platforms like ClinicalTrials.gov to align with EQUATOR Network guidelines .

Q. How can longitudinal studies optimize the assessment of this compound’s chronic effects?

- Design time-series analyses with staggered measurement points (e.g., baseline, 6-month, 12-month).

- Address attrition bias using intent-to-treat (ITT) analysis and multiple imputation for missing data.

- Incorporate mixed-effects models to account for individual variability over time .

Q. What computational tools enhance reproducibility in this compound research?

- Use Jupyter Notebooks or R Markdown to share code, ensuring transparency in data processing.

- Apply version control systems (e.g., Git) to track changes in analytical pipelines.

- Validate machine learning predictions (e.g., QSAR models) with external datasets to prevent overfitting .

Methodological Tables

Q. Table 1. Key Variables for Pharmacodynamic Studies of this compound

| Variable Type | Example | Measurement Tool |

|---|---|---|

| Independent | Dosage (μg/kg) | Syringe pump calibration |

| Dependent | Serum PTH levels | ELISA |

| Confounding | Dietary calcium intake | 24-hour dietary recall |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.